

Identifying and mitigating off-target effects of Civorebrutinib

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Compound of Interest		
Compound Name:	Civorebrutinib	
Cat. No.:	B12394119	Get Quote

Civorebrutinib Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Civorebrutinib.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of Civorebrutinib?

A1: **Civorebrutinib** is a third-generation Bruton's tyrosine kinase (BTK) inhibitor designed for high selectivity. In vitro studies have demonstrated that **Civorebrutinib** has a 700-fold greater selectivity for BTK compared to other kinases such as EGFR, ITK, Lck, SRC, LYN, and JAK3[1]. This high selectivity is intended to minimize off-target effects commonly associated with first-generation BTK inhibitors.

Q2: What are the common off-target kinases of concern for BTK inhibitors?

A2: For the broader class of BTK inhibitors, particularly first-generation compounds like ibrutinib, off-target activity has been observed against several other kinases. These include members of the TEC family (e.g., TEC, ITK) and EGFR family, as well as SRC family kinases[2] [3]. Inhibition of these off-target kinases has been linked to adverse events such as diarrhea, rash, and cardiotoxicity[4][5].



Q3: What is the reported clinical safety profile of Civorebrutinib regarding off-target effects?

A3: Clinical trials of **Civorebrutinib** (also known as SN1011 and EVER001) have shown a favorable safety profile. Specifically, there have been no reports of clinically significant adverse events commonly associated with less selective BTK inhibitors, such as bleeding, arrhythmia, severe infections, or severe liver function impairment[6][7][8]. The most frequently reported adverse events in a Phase I study with healthy subjects were increased blood triglycerides, decreased neutrophil count, and decreased leukocyte count[9].

Q4: How does the reversible covalent binding mechanism of **Civorebrutinib** contribute to its safety profile?

A4: **Civorebrutinib** is a covalent reversible BTK inhibitor[1][8]. The covalent binding ensures strong inhibition of BTK. Its reversibility, however, is designed to prevent prolonged BTK inhibition that might compromise the immune response and to allow for a more controlled drug exposure, which can contribute to an improved safety profile[1][10].

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected cellular phenotype not consistent with BTK inhibition.	Although highly selective, at very high concentrations, Civorebrutinib could potentially interact with other kinases. The phenotype may be due to inhibition of an unknown off-target kinase.	1. Confirm On-Target Activity: Perform a dose-response experiment and confirm inhibition of BTK phosphorylation (pBTK Tyr223).2. Titrate Civorebrutinib Concentration: Determine the minimal effective concentration for BTK inhibition to avoid potential off- target effects at higher concentrations.3. Perform Kinome Profiling: For in-depth investigation, consider a kinome scan to identify potential off-target interactions at the concentrations used in your experiment.
Inconsistent results between biochemical and cell-based assays.	Differences in assay conditions (e.g., ATP concentration, presence of scaffolding proteins) can influence inhibitor activity. Off-target effects may be more pronounced in one type of assay.	1. Validate with Orthogonal Assays: Use a different assay format (e.g., a cellular thermal shift assay) to confirm target engagement in a more physiological context.2. Review Assay Parameters: Ensure ATP concentrations in biochemical assays are near physiological levels (mM range) when comparing to cellular data.



Low-level, persistent adverse events in in vivo models (e.g., mild skin rash, slight changes in blood counts). While clinical data show a good safety profile, preclinical models may exhibit different sensitivities. These could be low-level off-target effects.

1. Dose Escalation/Deescalation Study: Determine if
the adverse event is dosedependent.2. Histopathological
Analysis: Examine affected
tissues for signs of
inflammation or other changes
that could be linked to offtarget kinase inhibition.3.
Compare with Vehicle Control:
Ensure the observed effects
are specific to Civorebrutinib
treatment.

Data Presentation

Table 1: Comparative Selectivity of BTK Inhibitors

Kinase	Civorebrutinib (SN1011) Selectivity (Fold greater than BTK)[1]	Ibrutinib (Representative First-Generation Inhibitor) Off-Target Concerns[2][3]
EGFR	>700	Yes
ITK	>700	Yes
Lck	>700	-
SRC	>700	Yes
LYN	>700	-
JAK3	>700	Yes
TEC	Not specified, but a member of the TEC family	Yes
CSK	Not specified	Potential off-target for some BTK inhibitors



Note: This table provides a summary of the reported selectivity of **Civorebrutinib** against a specific panel of kinases and highlights common off-target concerns for less selective BTK inhibitors for comparative purposes.

Experimental Protocols

Protocol 1: KinomeScan™ Profiling to Determine Kinase Selectivity

This protocol outlines the general steps for assessing the selectivity of **Civorebrutinib** across a broad panel of kinases using the KINOMEscanTM platform.

- Compound Preparation: Prepare a stock solution of Civorebrutinib in DMSO at a concentration 100-fold higher than the desired final screening concentration.
- Assay Principle: The assay is based on a competitive binding assay where a test compound (Civorebrutinib) competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured.
- Experimental Procedure:
 - A panel of kinases is tested (e.g., 468 kinases).
 - Each kinase is incubated with the immobilized ligand and a single concentration of **Civorebrutinib** (e.g., $1 \mu M$).
 - The amount of kinase bound to the immobilized ligand is quantified using a proprietary method (e.g., qPCR).
- Data Analysis: The results are typically reported as the percentage of the kinase that is
 inhibited from binding to the immobilized ligand at the tested concentration of
 Civorebrutinib. A lower percentage indicates a stronger interaction between Civorebrutinib
 and the kinase.
- Interpretation: High percentage inhibition for kinases other than BTK would indicate potential
 off-target binding.



Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol describes a method to verify that **Civorebrutinib** engages with its intended target, BTK, within a cellular context.

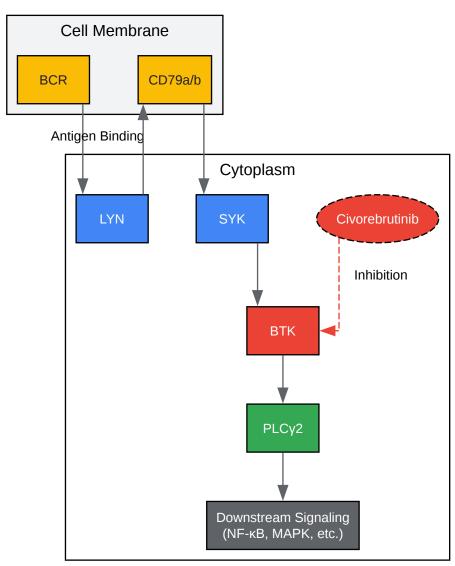
- Cell Culture and Treatment:
 - Culture cells that endogenously express BTK (e.g., a B-cell lymphoma cell line).
 - Treat the cells with Civorebrutinib at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
- Thermal Challenge:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). This
 creates a "melting curve" for the proteome.
- Cell Lysis and Protein Solubilization:
 - Lyse the cells to release their protein content.
 - Centrifuge the lysates at high speed to pellet aggregated proteins.
- Detection of Soluble BTK:
 - Collect the supernatant containing the soluble proteins.
 - Analyze the amount of soluble BTK in each sample using a standard protein detection method, such as Western blotting or ELISA.
- Data Analysis and Interpretation:
 - Plot the amount of soluble BTK as a function of temperature for both the Civorebrutinibtreated and vehicle-treated samples.



• A shift in the melting curve to a higher temperature for the **Civorebrutinib**-treated sample indicates that the drug has bound to and stabilized BTK, confirming target engagement.

Visualizations





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Caption: Simplified BCR signaling pathway showing the central role of BTK and its inhibition by **Civorebrutinib**.

In Silico / Biochemical Biochemical Kinase Assays (IC50 Determination) Data Interpretation Identify Potential Off-Targets Mitigate by Dose Optimization Validate in Cellular Models Cellular Context Phenotypic Assays (e.g., Proliferation, Cytokine Release) Cellular Thermal Shift Assay (CETSA) Phospho-protein Analysis (Western Blot / Mass Spec)

Workflow for Identifying Off-Target Effects

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Caption: Experimental workflow for the identification and mitigation of potential off-target effects of kinase inhibitors.

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